molecular formula C19H23ClN2O3S B2617900 N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide CAS No. 325977-62-6

N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2617900
CAS No.: 325977-62-6
M. Wt: 394.91
InChI Key: ALEMMLGEOXVXAN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide is a chemical compound of interest in medicinal chemistry and biochemical research. Its structure, incorporating both sulfonamide and benzamide groups, is commonly investigated for modulating enzyme activity. Compounds with a sulfamoyl-benzamide scaffold are recognized in scientific literature as inhibitors for human nucleoside triphosphate diphosphohydrolase (h-NTPDase) enzymes . These enzymes are implicated in various physiological and pathological processes, including thrombosis, inflammation, diabetes, and cancer , making them significant targets for therapeutic research . Furthermore, N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral activity in research settings. Some related compounds have been shown to inhibit viruses such as Hepatitis B Virus (HBV) by increasing intracellular levels of the host defense factor APOBEC3G, presenting a potential mechanism of action distinct from current antiviral drugs . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-3-13-22(14-4-2)26(24,25)18-11-5-15(6-12-18)19(23)21-17-9-7-16(20)8-10-17/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEMMLGEOXVXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide typically involves the reaction of 4-chlorobenzoic acid with dipropylamine and a sulfonyl chloride derivative. The process can be summarized in the following steps:

    Formation of 4-chlorobenzoyl chloride: 4-chlorobenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-chlorobenzoyl chloride.

    Amidation Reaction: The 4-chlorobenzoyl chloride is then reacted with dipropylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide features a benzamide core with a 4-chlorophenyl group and a dipropylsulfamoyl moiety. This structure contributes to its distinct chemical behavior, making it a versatile compound in organic synthesis and medicinal chemistry.

Scientific Research Applications

1. Chemistry

  • Building Block in Organic Synthesis: The compound serves as an important reagent in the synthesis of various organic compounds. It is involved in reactions such as oxidation, reduction, and substitution, leading to the formation of sulfoxides, sulfones, and substituted benzamides.
  • Reactivity: The presence of the sulfonamide group allows for diverse chemical transformations, making it useful in developing new synthetic methodologies.

2. Biology

  • Antimicrobial Activity: Research has indicated that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics .
  • Anticancer Properties: Preliminary investigations have highlighted the compound's ability to inhibit cancer cell proliferation. Mechanistic studies suggest that it may disrupt metabolic pathways in cancer cells by inhibiting specific enzymes.

3. Medicine

  • Therapeutic Applications: The compound is being explored for its potential use as a therapeutic agent in treating conditions such as hyperlipidemia and arteriosclerosis. Its ability to selectively inhibit certain biochemical pathways positions it as a candidate for drug development .
  • Combination Therapies: this compound may be used in conjunction with other drugs to enhance therapeutic efficacy against cardiovascular diseases and metabolic disorders .

4. Industry

  • Production of Specialty Chemicals: In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various formulations.

Case Studies

StudyApplicationFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) showing promising results .
Study 2Anticancer ActivityIn vitro studies revealed that the compound inhibits proliferation of breast cancer cells by inducing apoptosis through specific enzyme inhibition.
Study 3Drug DevelopmentInvestigated as a lead compound for hyperlipidemia treatment, showing potential for reducing cholesterol levels when combined with statins .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of sulfonamide-sensitive enzymes, disrupting metabolic pathways in microorganisms or cancer cells.

Comparison with Similar Compounds

Sulfamoyl/Sulfonamide Derivatives

Sulfamoyl and sulfonamide groups are critical for activity in many benzamide-based therapeutics. Key analogs include:

Compound Name Substituents Biological Activity Reference
N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide Dipropylsulfamoyl, 4-chlorophenyl Hypothetical enzyme inhibition -
4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide Isoxazole-sulfamoyl, imidazole Antifungal
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide Methylsulfonyl, 4-chlorobenzyl, 4-fluorophenyl Structural analog
  • Key Differences: The dipropylsulfamoyl group in the target compound provides greater hydrophobicity compared to the isoxazole-sulfamoyl group in ’s antifungal agent. This may enhance membrane permeability but reduce solubility.

Chlorophenyl Substitution Patterns

Chlorine substituents influence electronic and steric properties:

Compound Name Chlorine Substitution Activity Reference
Target Compound 4-chlorophenyl - -
N-(3-chloro-4-fluorophenyl)-...benzamide 3-chloro, 4-fluorophenyl Anticancer (cervical)
2,4-Dichloro-N-(4-chlorophenyl)-...benzamide () 2,4-dichlorophenyl Trypanosoma brucei inhibition
  • The 4-chloro substitution is common in antimicrobial and anticancer agents, suggesting a balance between electron-withdrawing effects and metabolic stability .

Aminoalkyl vs. Heterocyclic Side Chains

Side-chain modifications significantly alter pharmacokinetics:

Compound Name Side Chain Activity Reference
Target Compound Dipropylsulfamoyl (aliphatic) - -
N-(1-Aminopropan-2-yl)-...benzamide () Aminopropyl Trypanosoma brucei inhibition
N-(thiophen-2-ylmethyl)-...benzamide () Thiophene-methyl Structural diversity
  • Key Insights: Aliphatic chains (e.g., dipropyl) may prolong half-life due to slower metabolic degradation compared to heterocycles like thiophene or imidazole, which are prone to oxidative metabolism .

Biological Activity

N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula : C19H23ClN2O3S
  • Molecular Weight : 396.98 g/mol
  • CAS Number : 4650747

The compound features a sulfonamide group, which is known for its diverse biological activities.

The compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on ectonucleotidases, particularly the human NTPDase family, which plays crucial roles in nucleotide metabolism and signaling pathways involved in inflammation, cancer, and other physiological processes .

Inhibition of Ectonucleotidases

Recent studies have highlighted the compound's ability to selectively inhibit different isoforms of human NTPDases:

  • h-NTPDase1 : IC50 = 2.88 ± 0.13 μM
  • h-NTPDase2 : IC50 values in sub-micromolar range
  • h-NTPDase3 : Most potent inhibition with IC50 = 0.72 ± 0.11 μM

These findings suggest that this compound could be a promising candidate for therapeutic applications targeting conditions related to these enzymes .

Antiviral Activity

Another significant aspect of this compound is its potential as an antiviral agent. Research indicates that sulfamoylbenzamide derivatives can act as inhibitors against hepatitis B virus (HBV) by preventing the encapsidation of pregenomic RNA, thereby hindering viral replication . This suggests a broader scope of activity beyond just enzyme inhibition.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation .

Study 1: Ectonucleotidase Inhibition

In a study focusing on the inhibition of h-NTPDases, various sulfamoyl-benzamide derivatives were synthesized and screened. The results indicated that compounds similar to this compound displayed significant inhibitory activity against h-NTPDases involved in pathological conditions like thrombosis and diabetes. The structure-activity relationship (SAR) analysis provided insights into the modifications needed for enhanced potency .

Study 2: Antiviral Efficacy Against HBV

A patent study explored the antiviral efficacy of sulfamoylbenzamide derivatives against HBV. The findings revealed that certain structural modifications led to increased efficacy in inhibiting viral replication, highlighting the importance of chemical structure in determining biological activity .

Summary Table of Biological Activities

Biological ActivityTarget/MechanismIC50 Value (μM)
Inhibition of h-NTPDase1Ectonucleotidase inhibition2.88 ± 0.13
Inhibition of h-NTPDase3Ectonucleotidase inhibition0.72 ± 0.11
Antiviral ActivityHBV encapsidation inhibitionNot specified
Anticancer ActivityInduction of apoptosisVaries by cell line

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide, and how do reaction conditions influence yield?

Methodology :

  • The synthesis typically involves alkylation of 4-chloroaniline with dipropylsulfamoyl chloride, followed by acylation using benzoyl chloride derivatives. Key steps include:
    • Alkylation : Use polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours to ensure complete substitution .
    • Acylation : Employ 4-(chlorosulfonyl)benzoyl chloride in dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Yield optimization : Reaction time and temperature are critical. Prolonged heating (>24 hours) may degrade intermediates, while lower temperatures (<50°C) result in incomplete acylation .

Q. How can purity and structural integrity be validated during synthesis?

Methodology :

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) for intermediate purification. Final compounds may require HPLC (C18 column, acetonitrile/water gradient) for >95% purity .
  • Spectroscopic confirmation :
    • 1H NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm) and dipropylsulfamoyl methylene signals (δ 3.1–3.4 ppm) .
    • ESI-MS : Look for [M+H]+ ions matching the molecular formula (C₂₀H₂₄ClN₂O₃S) with <2 ppm mass error .

Q. What are the recommended spectroscopic and chromatographic techniques for characterizing this compound?

Methodology :

  • FTIR : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups .
  • Reverse-phase HPLC : Use a mobile phase of 0.1% TFA in water/acetonitrile (60:40) with UV detection at 254 nm for purity assessment .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s three-dimensional structure?

Methodology :

  • Crystal growth : Diffuse vapor diffusion with ethanol/water (1:1) at 4°C to obtain single crystals .
  • SHELX refinement : Use the SHELXL program to refine atomic coordinates, focusing on sulfamoyl group geometry (S–N bond lengths: ~1.63 Å) and dihedral angles between aromatic rings .

Q. What strategies can elucidate the compound’s mechanism of action in enzyme inhibition assays?

Methodology :

  • Enzyme kinetics : Perform dose-response assays (e.g., IC₅₀ determination) against target enzymes like carbonic anhydrase or kinase isoforms. Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to confirm direct target engagement .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodology :

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency changes .
  • Dipropylsulfamoyl analogs : Compare with diethyl or dimethyl variants to evaluate steric and electronic effects on solubility and binding .

Q. How should contradictory biological activity data across assays be resolved?

Methodology :

  • Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) alongside target-specific assays (e.g., fluorescence polarization) to distinguish off-target effects .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

Q. What methods improve aqueous solubility for in vivo studies?

Methodology :

  • Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Co-solvents : Use cyclodextrin complexes or PEG-based formulations to enhance bioavailability .

Q. How can enantiomeric impurities be detected and resolved?

Methodology :

  • Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
  • Circular dichroism (CD) : Confirm enantiopurity by comparing CD spectra with known standards .

Q. What computational approaches predict binding modes with biological targets?

Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets). Focus on hydrogen bonds between the sulfamoyl group and conserved residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

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